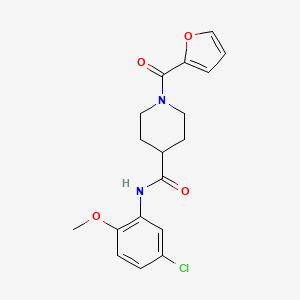
N-(5-chloro-2-methoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as FCPR03, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of piperidine carboxamides and has shown promising results in scientific research.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for easy purification and reproducibility. This compound has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, the limitations of this compound include its limited solubility in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide. One potential direction is to investigate its efficacy in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics of this compound to understand its absorption, distribution, metabolism, and excretion in the body. Additionally, the development of more water-soluble derivatives of this compound could improve its efficacy and suitability for in vivo studies.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 2-furoyl chloride to form 5-chloro-2-methoxyphenyl-2-furoyl ketone. This intermediate is then reacted with piperidine-4-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has been tested in vitro and in vivo models for its efficacy against various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4/c1-24-15-5-4-13(19)11-14(15)20-17(22)12-6-8-21(9-7-12)18(23)16-3-2-10-25-16/h2-5,10-12H,6-9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZCIOMABHHOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5264469.png)
![N-[2-[4-(methylthio)phenyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5264476.png)
![N-(3-chlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5264477.png)
![2-(3-methoxyphenyl)-1-[(4-methoxy-1-piperidinyl)sulfonyl]piperidine](/img/structure/B5264480.png)
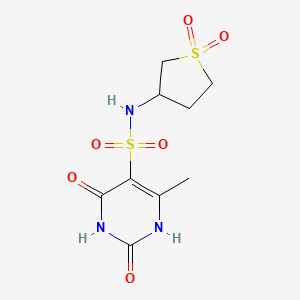
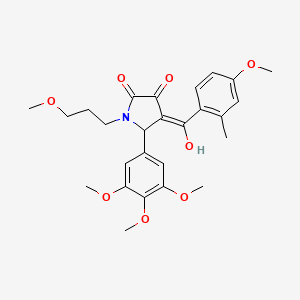
![3-isopropyl-6-(1-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5264483.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]acetamide](/img/structure/B5264488.png)
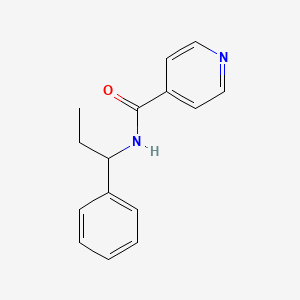
![2-(4-fluorophenyl)-3-[2-(2-propyn-1-yloxy)-1-naphthyl]acrylonitrile](/img/structure/B5264509.png)
![N-(3-methylphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5264516.png)
![3-chloro-N-{4-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B5264529.png)
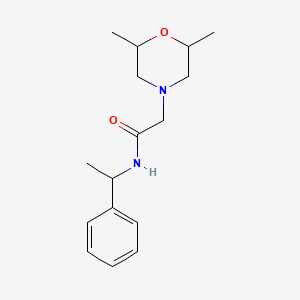
![3-[2-(4-fluorophenyl)ethyl]-1'-(3-pyridinylmethyl)-1,4'-bipiperidine](/img/structure/B5264542.png)
